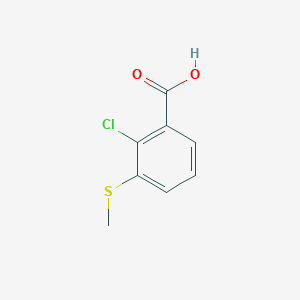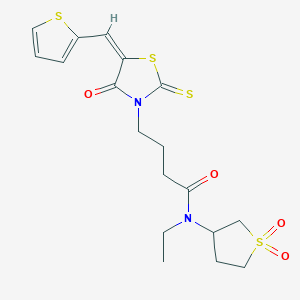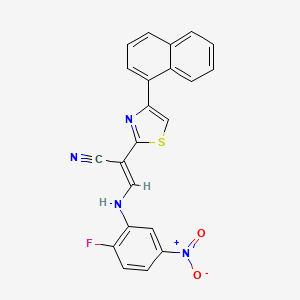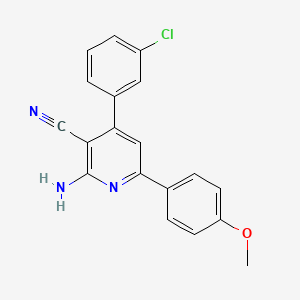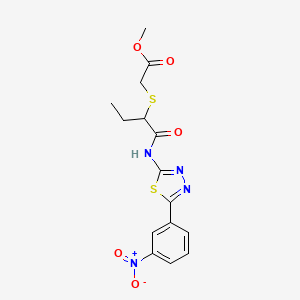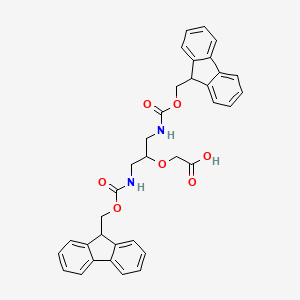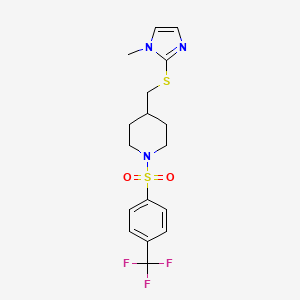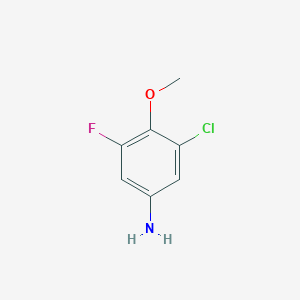
3-Chloro-5-fluoro-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluoro-4-methoxyaniline is an aromatic ether and a substituted aniline . It has the empirical formula C7H7ClFNO and a molecular weight of 175.59 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isNC1=CC(F)=C(OC)C(Cl)=C1 . This indicates that the molecule has a nitrogen atom (N) bonded to a benzene ring. The benzene ring has a chlorine atom (Cl), a fluorine atom (F), and a methoxy group (OC) attached to it . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 175.59 , and its empirical formula is C7H7ClFNO .科学的研究の応用
Synthesis and Chemical Applications
3-Chloro-5-fluoro-4-methoxyaniline serves as a pivotal intermediate in the synthesis of complex molecules. For instance, Duckett et al. (2006) investigated its metabolism in rats, identifying major metabolites and providing insights into potential pathways for detoxification or bioactivation, which is crucial for designing safer chemicals and pharmaceuticals (Duckett, Lindon, Walker, Abou-Shakra, Wilson, & Nicholson, 2006). This study underscores the compound's role in understanding metabolic processes relevant to drug design and environmental safety.
Advanced Material Development
In the realm of materials science, compounds like this compound are explored for their potential in creating new materials with unique properties. For example, Correa et al. (2007) discussed the multiphoton absorption properties of a related polymer, highlighting the relevance of such organic compounds in developing advanced materials for optical applications, such as up-conversion fluorescence devices, which could revolutionize fields like imaging and sensor technology (Correa, De Boni, Balogh, & Mendonca, 2007).
Pharmacological and Biological Research
The structural motif of this compound is also instrumental in pharmacological research. It's used in the synthesis of molecules with potential therapeutic effects. The study by Hadjeri et al. (2004) on the antimitotic activity of related quinolones illustrates the compound's relevance in discovering new anticancer agents, highlighting its utility in synthesizing molecules that can arrest cell cycle progression, a crucial strategy in cancer treatment (Hadjeri, Peiller, Beney, Deka, Lawson, Dumontet, & Boumendjel, 2004).
Environmental and Analytical Chemistry
From an environmental perspective, the photolysis and metabolic studies of halogenated anilines, including those related to this compound, provide critical insights into their behavior and fate in natural systems, as detailed by Othmen, Boule, and Richard (1999). Such research is vital for assessing the environmental impact of these compounds and developing strategies for their mitigation or removal (Othmen, Boule, & Richard, 1999).
Safety and Hazards
3-Chloro-5-fluoro-4-methoxyaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure, respiratory irritation, and is harmful if inhaled or swallowed . It can also cause skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
3-chloro-5-fluoro-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUELVPNQPLAKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
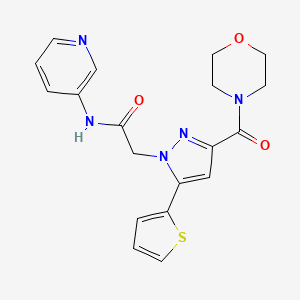

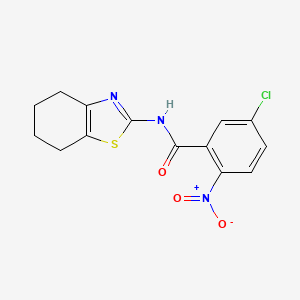
![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)
